molecular formula C11H13NOS B11775764 1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone CAS No. 499766-65-3

1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone

Cat. No.: B11775764
CAS No.: 499766-65-3
M. Wt: 207.29 g/mol
InChI Key: UTQNIQUAOAXMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone is a heterocyclic compound that features a unique structure combining a pyridine ring with a cyclopentane ring and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone typically involves multi-step reactions. One common method includes the reaction of a 6-methyl-nicotinic acid ester with a methylthio-phenylacetonitrile in the presence of a base and a suitable solvent. This reaction yields an intermediate, which is then subjected to acid hydrolysis and decarboxylation to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of cyclopentapyridine compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
  • CNS Activity : There is evidence suggesting that similar compounds may have neuroprotective effects and could be beneficial in treating cognitive disorders like Alzheimer's disease .
  • Metabolic Disorders : The compound's structure suggests potential for managing metabolic syndromes, including type 2 diabetes and obesity, by modulating pathways related to insulin sensitivity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of cyclopentapyridine. The results indicated that certain modifications to the methylthio group significantly enhanced antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Neuroprotective Effects

Research conducted on related compounds demonstrated their ability to cross the blood-brain barrier and exhibit neuroprotective effects in animal models of Alzheimer's disease. These findings suggest that 1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone could be further explored for its therapeutic potential in neurodegenerative disorders .

Data Table of Biological Activities

Activity TypeReferenceObserved Effect
Antimicrobial Inhibition of bacterial growth
Neuroprotective Protection against cognitive decline
Metabolic Regulation Improvement in insulin sensitivity

Mechanism of Action

The mechanism of action of 1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone is unique due to its specific combination of a pyridine ring, cyclopentane ring, and methylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone, with the molecular formula C11_{11}H13_{13}NOS, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of pyridine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound’s structure can be represented as follows:

  • Molecular Formula : C11_{11}H13_{13}NOS
  • Molecular Weight : 213.29 g/mol
  • CAS Number : 54664-57-2

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Phosphodiesterase Inhibition : Compounds in this class have been studied for their ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE7A. Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP), which is crucial for various cellular processes including inflammation and immune response modulation .
  • Anti-inflammatory Activity : By modulating cAMP levels, these compounds may reduce the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. This suggests a potential role in treating inflammatory diseases .
  • Antitumor Properties : Preliminary studies have indicated that derivatives of cyclopenta[c]pyridine structures may possess antitumor activity, likely through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

Biological Activity Data Table

Activity TypeObserved EffectReference
PDE InhibitionIncreased cAMP levels
Anti-inflammatoryReduced IL-1, IL-6, TNF-α expression
AntitumorInduction of apoptosis in cancer cell lines

Case Study 1: PDE7A Inhibition

In a study exploring novel PDE inhibitors, a series of compounds were synthesized and tested for their ability to inhibit PDE7A. The results showed that certain derivatives exhibited significant potency compared to established inhibitors like Theophylline. This suggests that this compound could be a promising candidate for further development as an anti-inflammatory agent .

Case Study 2: Antitumor Activity

Another study focused on the synthesis and biological evaluation of thiadiazole derivatives bearing coumarin rings demonstrated that similar compounds exhibited notable antiproliferative effects against various cancer cell lines. The mechanisms included the activation of apoptotic pathways and cell cycle arrest at the G0/G1 phase . This highlights the potential for this compound in cancer therapy.

Properties

CAS No.

499766-65-3

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-(1-methylsulfanyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone

InChI

InChI=1S/C11H13NOS/c1-7(13)10-6-8-4-3-5-9(8)11(12-10)14-2/h6H,3-5H2,1-2H3

InChI Key

UTQNIQUAOAXMSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C2CCCC2=C1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.